REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:6]=1[C:7]([C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=1)=O)([CH3:3])[CH3:2].[N-:21]=[C:22]=[O:23].[K+].C(O)(=O)C>O>[CH:1]([N:4]1[C:5]2[C:6](=[CH:16][CH:17]=[C:18]([CH3:20])[CH:19]=2)[C:7]([C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)=[N:21][C:22]1=[O:23])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC1=C(C(=O)C2=CC=C(C=C2)F)C=CC(=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with methylene chloride
|
Type
|
WASH
|
Details
|
washed twice with water, once with sodium bicarbonate solution and again with water
|
Type
|
CUSTOM
|
Details
|
by drying
|
Type
|
CUSTOM
|
Details
|
evaporation in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in a small amount of methylene chloride
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
ADDITION
|
Details
|
by adding pentane
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid is redissolved in methylene chloride
|
Type
|
ADDITION
|
Details
|
treated with charcoal and diethyl ether
|
Type
|
CUSTOM
|
Details
|
to obtain a solid which
|
Type
|
CUSTOM
|
Details
|
is dried in a high vacuum at 60°C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C(N=C(C2=CC=C(C=C12)C)C1=CC=C(C=C1)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |